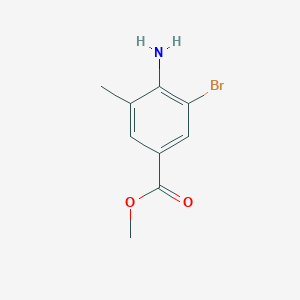
Methyl 4-amino-3-bromo-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-amino-3-bromo-5-methylbenzoate: is an organic compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . It is a derivative of benzoic acid, featuring an amino group, a bromine atom, and a methyl ester group on the benzene ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of methyl 4-amino-3-bromo-5-methylbenzoate typically begins with the bromination of methyl 4-amino-5-methylbenzoate.
Esterification: The resulting brominated product is then subjected to esterification using methanol and a catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound generally follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4-amino-3-bromo-5-methylbenzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form methyl 4-amino-5-methylbenzoate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitro derivatives under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Nitric acid or other strong oxidizing agents.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: Methyl 4-amino-5-methylbenzoate.
Oxidation: Nitro derivatives of the original compound.
Scientific Research Applications
Chemistry: : Methyl 4-amino-3-bromo-5-methylbenzoate is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: : In biological research, this compound is used to study enzyme interactions and as a precursor in the synthesis of biologically active molecules .
Industry: : The compound is used in the manufacture of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of methyl 4-amino-3-bromo-5-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, leading to the desired biological or chemical effects . The exact pathways and interactions depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Methyl 4-amino-3-bromobenzoate: Similar structure but lacks the methyl group on the benzene ring.
Methyl 4-amino-5-methylbenzoate: Similar structure but lacks the bromine atom.
Methyl 4-amino-3-chloro-5-methylbenzoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Methyl 4-amino-3-bromo-5-methylbenzoate is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can significantly influence its reactivity and interactions with other molecules . This makes it a valuable intermediate in various synthetic pathways and applications.
Properties
IUPAC Name |
methyl 4-amino-3-bromo-5-methylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-6(9(12)13-2)4-7(10)8(5)11/h3-4H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQXQGSWCVNHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)Br)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














